molecular formula C19H17N5O2 B12177368 N-(1-methyl-1H-indol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

N-(1-methyl-1H-indol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

Cat. No.: B12177368
M. Wt: 347.4 g/mol
InChI Key: DFKJERUXMBTPCZ-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-indol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other established methods.

    Introduction of the Methyl Group: The methyl group is introduced at the nitrogen atom of the indole ring using methylation reactions.

    Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety is attached through nucleophilic substitution reactions, often using phenol derivatives and acylating agents.

    Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or other functional groups, resulting in reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles and electrophiles, along with appropriate solvents and catalysts, are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce triazoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe in biological assays to study enzyme activity, protein interactions, and cellular processes.

Industry:

    Agriculture: The compound may be explored for its potential as a pesticide or herbicide.

    Cosmetics: It can be used in formulations for skincare products due to its potential bioactive properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • N-(1H-indol-3-ylmethyl)-3,4-dimethoxybenzohydrazide
  • N-(1H-indol-3-ylmethyl)-2-(4-methoxyphenyl)acetamide
  • N-(1H-indol-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide

Uniqueness: N-(1-methyl-1H-indol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is unique due to the presence of both the indole and triazole rings, which confer distinct chemical and biological properties. The combination of these moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

N-(1-methyl-1H-indol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 318.36 g/mol
  • IUPAC Name : this compound

This structure combines an indole moiety with a triazole and phenoxy group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Indole Synthesis : The indole ring can be synthesized using Fischer indole synthesis or other methods.
  • Triazole Formation : The triazole ring is formed through Huisgen cycloaddition reactions.
  • Coupling Reaction : The final step involves coupling the indole and triazole moieties to form the complete structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that regulate cell signaling pathways related to apoptosis and cell cycle progression.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.52Induces apoptosis and cell cycle arrest in G2/M phase
MCF-70.34Inhibits tubulin polymerization similar to colchicine
HT-290.86Induces apoptosis

These findings suggest that the compound exhibits potent antiproliferative effects against these cancer cell lines.

Mechanistic Studies

Mechanistic studies indicate that the compound induces apoptosis in a dose-dependent manner. It was observed that treatment with this compound leads to:

  • Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase.
  • Tubulin Polymerization Inhibition : Similar action to colchicine, disrupting microtubule dynamics essential for mitosis.

Case Studies

Recent research highlights the efficacy of this compound in preclinical models:

  • In Vitro Studies : A study demonstrated that derivatives of this compound showed significant inhibitory effects on tumor growth in both HeLa and MCF-7 cells.
  • In Vivo Models : Animal studies indicated reduced tumor size when treated with this compound compared to control groups.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(1-methylindol-5-yl)-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide

InChI

InChI=1S/C19H17N5O2/c1-23-8-7-14-9-15(5-6-18(14)23)22-19(25)11-26-17-4-2-3-16(10-17)24-12-20-21-13-24/h2-10,12-13H,11H2,1H3,(H,22,25)

InChI Key

DFKJERUXMBTPCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)N4C=NN=C4

Origin of Product

United States

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